N-(4-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-Ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 3.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-14-7-5-13(6-8-14)19-17(22)12-25-18-10-9-15(20-21-18)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBNGGZDMRQTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations :
- Pyridazine vs. Triazole Cores : The target compound’s pyridazine ring (as in CB-839) contrasts with triazole-based analogs like L-1 and VUAA-1. Pyridazine derivatives often exhibit enhanced π-π stacking interactions, influencing binding affinity in enzymatic targets .
- Thiophene Substitution: The thiophen-2-yl group in the target compound is shared with N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (), where crystallographic data (monoclinic P21/c) confirm planar conformations conducive to intermolecular interactions .
- Sulfanyl Linkage : The sulfanyl bridge in the target compound is structurally analogous to L-1 (), where this group facilitates hydrophobic interactions in the HIV-1 RT allosteric pocket .
Key Observations :
Table 3: Activity and Property Comparison
Key Observations :
- Ethoxyphenyl vs. Sulfamoyl Groups : The ethoxyphenyl group in the target compound may improve membrane permeability compared to sulfamoyl derivatives (), which are more polar .
- Thiophene Impact : Thiophene-containing analogs () exhibit diverse bioactivities, suggesting the target compound’s thiophen-2-yl group could confer antiviral or anti-inflammatory properties .
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